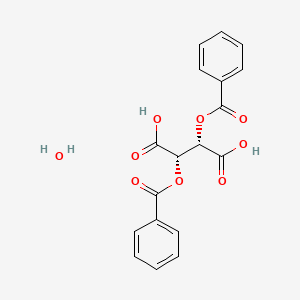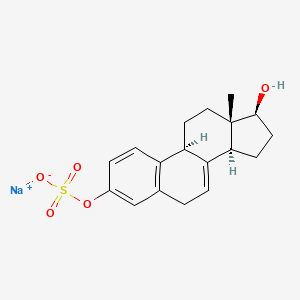
Cotinine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cotinine-d4 is a deuterated form of cotinine, which is a primary metabolite of nicotine. It is often used as an internal standard in analytical chemistry, particularly in the quantification of nicotine and its metabolites in biological samples. The presence of deuterium atoms in this compound makes it distinguishable from non-deuterated cotinine in mass spectrometry, allowing for more accurate and reliable measurements.
Mechanism of Action
Target of Action
Cotinine-d4, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) and MD2 , a protein associated with Toll-like receptor 4 (TLR4) . nAChRs play a crucial role in signal transmission in the nervous system, while TLR4 is involved in innate immune system responses.
Mode of Action
This compound interacts with its targets, leading to various physiological changes. It acts as a weak agonist of nAChRs , facilitating signal transmission in the nervous system. Additionally, this compound binds to MD2, inhibiting TLR4 signaling . This interaction reduces the expression of pro-inflammatory factors, thereby attenuating neuroinflammation .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. It inhibits the TLR4/NF-κB signaling pathway , which plays a key role in immune and inflammatory responses. By inhibiting this pathway, this compound can reduce inflammation and improve conditions like deep vein thrombosis .
Pharmacokinetics
This compound, like its parent compound nicotine, undergoes absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2A6 enzyme . The pharmacokinetic properties of this compound impact its bioavailability, influencing its therapeutic potential.
Result of Action
The action of this compound at the molecular and cellular levels leads to several effects. It has been shown to facilitate memory, cognition, executive function, and emotional responding . Furthermore, this compound acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Biochemical Analysis
Biochemical Properties
Cotinine-d4 interacts with both nicotinic acetylcholine receptors (nAChRs) and non-nAChRs in the nervous system . It acts as a weak agonist of nAChRs . The nature of these interactions involves a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway and the stimulation of synaptic density in the main brain regions involved in learning and memory .
Cellular Effects
This compound has been shown to have diverse effects on various types of cells. It crosses the blood-brain barrier and produces neuropharmacological and behavioral effects . It has been shown to facilitate memory, cognition, executive function, and emotional responding . Furthermore, it acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with both nAChRs and non-nAChRs . It acts as a weak agonist of nAChRs . It also involves a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway and the stimulation of synaptic density in the main brain regions involved in learning and memory .
Temporal Effects in Laboratory Settings
It is known that urinary cotinine levels decrease significantly after smoking cessation, indicating its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to be psychoactive in animals, facilitating memory, cognition, executive function, and emotional responding
Metabolic Pathways
This compound is a major metabolite of nicotine . It is metabolized by several enzymes in the liver such as the CYP2A6 enzyme
Transport and Distribution
This compound crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system . No active transport system has been reported for this compound
Subcellular Localization
It is known that it crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cotinine-d4 typically involves the incorporation of deuterium atoms into the cotinine molecule. One common method is the catalytic hydrogenation of nicotine in the presence of deuterium gas. This process replaces the hydrogen atoms in nicotine with deuterium, resulting in the formation of this compound. The reaction conditions often include the use of a palladium catalyst and deuterium gas under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as liquid chromatography to achieve the desired level of deuteration and purity.
Chemical Reactions Analysis
Types of Reactions: Cotinine-d4 undergoes similar chemical reactions as non-deuterated cotinine. These reactions include:
Oxidation: this compound can be oxidized to form 3-hydroxythis compound.
Reduction: Reduction reactions can convert this compound back to nicotine-d4.
Substitution: Various substitution reactions can occur, where functional groups on the this compound molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: 3-hydroxythis compound
Reduction: Nicotine-d4
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Cotinine-d4 is widely used in scientific research due to its stability and distinguishable properties. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites in biological samples.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of nicotine in the human body.
Toxicology: Used in toxicological studies to assess nicotine exposure and its effects.
Biomedical Research: Assists in understanding the role of nicotine and its metabolites in various diseases, including cancer and cardiovascular diseases.
Comparison with Similar Compounds
Cotinine-d4 is compared with other similar compounds such as:
Cotinine: The non-deuterated form, used similarly in research but lacks the distinguishable properties in mass spectrometry.
3-Hydroxycotinine: Another metabolite of nicotine, often measured alongside cotinine in studies.
Nornicotine: A minor metabolite of nicotine, structurally similar but with different pharmacological properties.
Anabasine: A tobacco alkaloid, not a nicotine metabolite, used as a biomarker for tobacco use.
This compound’s uniqueness lies in its deuterated nature, making it an invaluable tool in analytical and biomedical research for accurate quantification and study of nicotine metabolism.
Properties
CAS No. |
350818-68-7 |
|---|---|
Molecular Formula |
C10H8N2OD4 |
Molecular Weight |
180.24 |
Appearance |
White-pale yellow solid |
melting_point |
40-42°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
15569-85-4 (unlabelled) |
Synonyms |
(±)-Cotinine-2,4,5,6-d4 |
tag |
Cotinine |
Origin of Product |
United States |
Q1: What is the significance of the nicotine metabolite ratio (NMR) and how is cotinine-d4 used to determine it?
A: The NMR is a valuable biomarker in smoking research as it reflects the rate of nicotine metabolism in an individual. A higher NMR indicates faster nicotine metabolism. [, ] this compound, a deuterium-labeled form of cotinine, is administered and its metabolic product, deuterium-labeled 3'-hydroxycotinine, is measured alongside this compound levels in biological samples like saliva. The ratio of these two deuterium-labeled compounds constitutes the NMR. [, ] This approach provides valuable insights into individual differences in nicotine metabolism and can help explain variations in smoking behavior and responses to smoking cessation interventions.
Q2: How does the use of this compound improve the study of nicotine metabolism in pregnant women?
A: Studying nicotine metabolism during pregnancy presents unique challenges. This compound, along with deuterium-labeled nicotine-d2, allows researchers to precisely track the metabolism of nicotine and cotinine by distinguishing the labeled compounds from their non-labeled counterparts. [] This is particularly important in pregnancy where physiological changes can alter drug metabolism. The use of deuterium-labeled compounds provides a clearer picture of how nicotine metabolism is affected by pregnancy and can aid in assessing potential risks to both mother and fetus.
Q3: Are there racial differences in nicotine metabolism as indicated by the nicotine metabolite ratio (NMR), and how was this compound used to investigate this?
A: Research using this compound to determine NMR has shown that White adolescents exhibit faster nicotine metabolism compared to Black/African American and Asian adolescents. [] This finding is consistent with observations in adult smokers, suggesting that racial variations in nicotine metabolism are present from adolescence. [] Understanding these differences can contribute to developing tailored smoking cessation strategies for different populations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)
![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)
